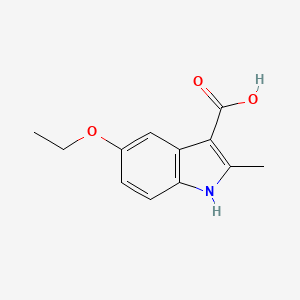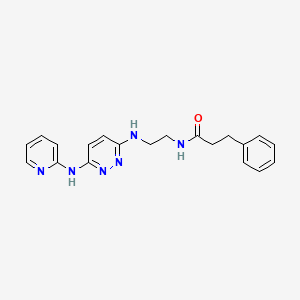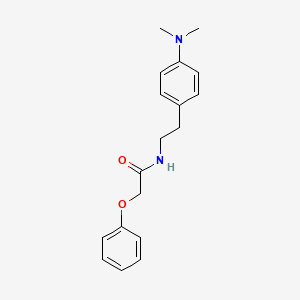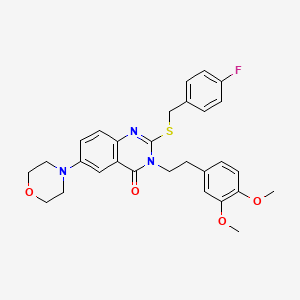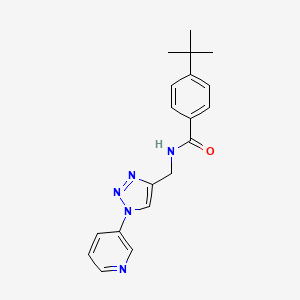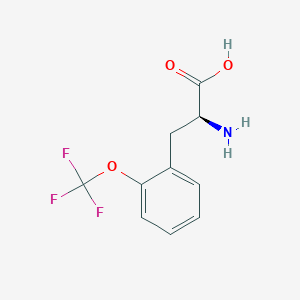
3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has shown promising results in several studies.
Applications De Recherche Scientifique
Anticancer Activity
Compounds with structural features similar to "3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide" have been designed, synthesized, and evaluated for their anticancer activity. For instance, a series of substituted benzamides exhibiting moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer has been reported. These compounds demonstrated higher anticancer activities than the reference drug in some cases, highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Synthesis of Heterocyclic Compounds
Research on the synthesis of novel heterocyclic compounds derived from precursors with similar structural attributes has shown potential for the development of new anti-inflammatory and analgesic agents. These studies involve complex synthetic pathways leading to compounds with significant biological activities, indicating a broad range of possible applications in drug development (Abu‐Hashem et al., 2020).
Biological Activity and Molecular Interactions
Another area of interest is the synthesis and evaluation of compounds for their biological activities, including antimicrobial activities. For example, the synthesis of novel 1,2,4-triazole derivatives has been explored, with some compounds displaying good or moderate activities against various microorganisms. This research direction underscores the potential for developing new antimicrobial agents based on structurally related compounds (Bektaş et al., 2007).
Carbonic Anhydrase Inhibition
Compounds structurally related to "3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide" have been investigated as inhibitors of carbonic anhydrase isoenzymes, demonstrating nanomolar inhibitory concentration (IC50) values. This suggests potential applications in treating conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-24-17-10-15(11-18(25-2)19(17)26-3)20(23)21-12-16(14-4-9-28-13-14)22-5-7-27-8-6-22/h4,9-11,13,16H,5-8,12H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMWMBQGYQIODY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2366981.png)
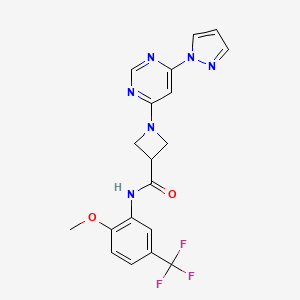
![1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2366984.png)
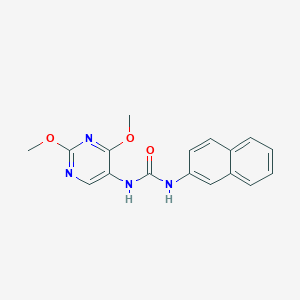
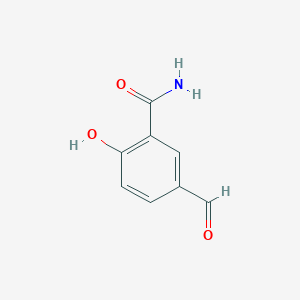
![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366988.png)
